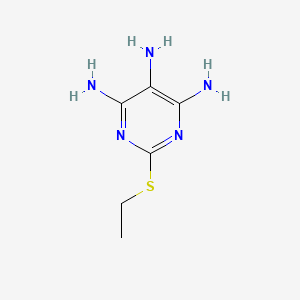

2-(Ethylthio)pyrimidine-4,5,6-triamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfanylpyrimidine-4,5,6-triamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5S/c1-2-12-6-10-4(8)3(7)5(9)11-6/h2,7H2,1H3,(H4,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQPJAJZBUCJIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=C(C(=N1)N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40823154 | |

| Record name | 2-(Ethylsulfanyl)pyrimidine-4,5,6-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40823154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73000-30-3 | |

| Record name | 2-(Ethylsulfanyl)pyrimidine-4,5,6-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40823154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Ethylthio)pyrimidine-4,5,6-triamine

This document provides a comprehensive technical overview of a reliable and scalable synthesis pathway for 2-(Ethylthio)pyrimidine-4,5,6-triamine, a key heterocyclic building block. This guide is intended for researchers, chemists, and process development professionals engaged in pharmaceutical and materials science research. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and provide a self-validating protocol grounded in established chemical literature.

Introduction and Strategic Overview

This compound is a highly functionalized pyrimidine derivative. The strategic placement of three amino groups on the pyrimidine core, particularly the vicinal diamine arrangement at the C4 and C5 positions, makes it a valuable precursor for the synthesis of more complex fused heterocyclic systems, such as purines and pteridines. These scaffolds are central to numerous biologically active molecules, including kinase inhibitors and antifolates, which are pivotal in modern drug discovery.[1][2][3]

The synthetic strategy detailed herein is a robust two-step sequence commencing from the readily available 2-(Ethylthio)-4,6-diaminopyrimidine. The core transformation involves the introduction of a nitrogen-containing functional group at the C5 position, followed by its reduction to the target primary amine. This approach is favored for its high efficiency, selectivity, and reliance on well-understood chemical transformations.

// Nodes A [label="2-(Ethylthio)-4,6-diaminopyrimidine\n(Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2-(Ethylthio)-5-nitrosopyrimidine-4,6-diamine\n(Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="this compound\n(Final Product)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> B [label=" Step 1: Nitrosation \n NaNO₂, Acetic Acid, H₂O \n 0-5 °C", color="#4285F4", fontcolor="#4285F4"]; B -> C [label=" Step 2: Reduction \n H₂, Pd/C Catalyst \n Ethanol", color="#34A853", fontcolor="#34A853"]; } केंदोट Caption: Overall two-step synthesis pathway.

Step 1: Electrophilic Nitrosation at C5

Mechanistic Rationale

The initial step involves the selective introduction of a nitroso (-NO) group onto the C5 position of the pyrimidine ring. The 2-(Ethylthio)-4,6-diaminopyrimidine ring is highly activated towards electrophilic aromatic substitution due to the potent electron-donating effects of the amino groups at the C4 and C6 positions. This high electron density is preferentially localized at the C5 position, making it the prime target for electrophilic attack.

The electrophile, the nitrosonium ion (NO⁺), is generated in situ from the protonation of nitrous acid (HONO), which itself is formed by the reaction of sodium nitrite (NaNO₂) with a protic acid, typically acetic acid. The reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the thermally sensitive nitrous acid and to moderate the reactivity of the system, thereby preventing potential side reactions.

Detailed Experimental Protocol

Materials and Equipment:

-

2-(Ethylthio)-4,6-diaminopyrimidine

-

Glacial Acetic Acid

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ethanol

-

Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

Preparation: In the three-neck flask, prepare a solution of 2-(Ethylthio)-4,6-diaminopyrimidine in a mixture of glacial acetic acid and deionized water. Stir the mixture until a homogenous suspension or solution is formed.

-

Cooling: Immerse the flask in an ice bath and cool the contents to an internal temperature of 0-5 °C with vigorous stirring.

-

Nitrite Addition: Separately, prepare a solution of sodium nitrite in deionized water. Fill the dropping funnel with this solution.

-

Reaction: Add the sodium nitrite solution dropwise to the cooled pyrimidine solution over 30-45 minutes. Critically, maintain the internal reaction temperature below 5 °C throughout the addition. A distinct color change (typically to a deep red or purple) will be observed as the nitroso product precipitates.

-

Aging: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction proceeds to completion.

-

Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake sequentially with copious amounts of cold deionized water (to remove acetic acid and salts) and then with cold ethanol (to displace water and aid in drying).

-

Drying: Dry the resulting solid, 2-(Ethylthio)-5-nitrosopyrimidine-4,6-diamine, under vacuum at 40-50 °C to a constant weight. The product is typically a vividly colored solid.

Step 2: Catalytic Hydrogenation of the Nitroso Group

Mechanistic Rationale

The second and final step is the reduction of the C5-nitroso group to the corresponding primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and favorable waste profile (the only byproduct is water).[4]

The process involves the use of molecular hydrogen (H₂) and a heterogeneous catalyst, most commonly palladium on an activated carbon support (Pd/C). The catalyst surface adsorbs and dissociates the H₂ molecule into highly reactive atomic hydrogen. The nitroso-substituted pyrimidine then adsorbs onto the catalyst surface, where it undergoes stepwise reduction by the activated hydrogen atoms to yield the final triamine product. The use of a solvent like ethanol provides a medium for the reaction and helps in product isolation.

Detailed Experimental Protocol

Materials and Equipment:

-

2-(Ethylthio)-5-nitrosopyrimidine-4,6-diamine (from Step 1)

-

10% Palladium on Carbon (Pd/C), 50% wet

-

Ethanol or Methanol

-

Parr hydrogenation apparatus or a similar stirred autoclave

-

Inert gas source (Nitrogen or Argon)

-

Hydrogen gas source

-

Celite® or a similar filter aid

Procedure:

-

Vessel Charging: To a suitable high-pressure reaction vessel, add the 2-(Ethylthio)-5-nitrosopyrimidine-4,6-diamine intermediate and the solvent (e.g., ethanol).

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst (typically 5-10 mol% Pd relative to the substrate). Safety Note: Palladium on carbon can be pyrophoric, especially when dry. Handle with care.

-

Inerting: Seal the reactor and purge the system multiple times with an inert gas (e.g., nitrogen) to remove all oxygen.

-

Hydrogenation: Purge the vessel with hydrogen gas before pressurizing to the target pressure (e.g., 50-100 psi).

-

Reaction: Begin vigorous stirring and, if necessary, heat the reaction mixture to a moderate temperature (e.g., 40-60 °C). Monitor the reaction progress by observing the hydrogen uptake from the gas reservoir. The reaction is typically complete when hydrogen consumption ceases.

-

Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel again with an inert gas.

-

Catalyst Removal: Dilute the reaction mixture with additional solvent if necessary and filter it through a pad of Celite® to remove the palladium catalyst. Safety Note: The Celite pad with the catalyst should not be allowed to dry completely as it may ignite upon exposure to air. Quench it with water immediately after filtration.

-

Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

-

Purification: If required, the final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a high-purity crystalline solid.

Data Summary and Characterization

The following table summarizes typical parameters for the described synthesis. Yields and purities are representative and may vary based on scale and specific laboratory conditions.

| Parameter | Step 1: Nitrosation | Step 2: Hydrogenation |

| Key Reagents | NaNO₂, Acetic Acid | H₂, 10% Pd/C |

| Solvent | H₂O / Acetic Acid | Ethanol |

| Temperature | 0-5 °C | 25-60 °C |

| Pressure | Atmospheric | 50-100 psi |

| Typical Duration | 2-3 hours | 4-8 hours |

| Typical Yield | >90% | >85% |

| Product Form | Colored Crystalline Solid | Off-white/Tan Solid |

Product Validation: The identity and purity of the final product, this compound (CAS No: 73000-30-3), should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the molecular structure and proton/carbon environments.

-

Mass Spectrometry (MS): To verify the molecular weight (185.25 g/mol ).

-

Melting Point: To assess purity.

-

HPLC/UPLC: To determine purity with high precision.

Conclusion

The described two-step synthesis pathway, involving nitrosation followed by catalytic hydrogenation, represents a highly effective and reliable method for the preparation of this compound. By understanding the causality behind each experimental choice—from temperature control in the nitrosation step to the safe handling and removal of the hydrogenation catalyst—researchers can confidently and safely execute this synthesis. This guide provides the necessary technical foundation for producing this valuable chemical intermediate for further application in drug development and chemical research.

References

- Title: Catalytic hydrogenation of 2,5-bis(p-nitrophenyl)pyrimidine. Source: ElectronicsAndBooks.

- Title: Process for the catalytic hydrogenation of aromatic nitro compounds. Source: Google Patents.

- Title: 2-[5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine. Source: Zhejiang Hengkang Pharmaceutical.

- Title: 2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine. Source: A2B Chem.

- Title: Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. Source: PubMed Central (PMC).

- Title: this compound. Source: Sigma-Aldrich.

- Title: Reaction network for the catalytic hydrogenation of nitroaromatics. Source: ResearchGate.

- Title: Catalytic hydrogenation of nitrosamines to hydrazines. Source: Google Patents.

- Title: Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine. Source: Google Patents.

Sources

- 1. 2-[5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine - Zhejiang Hengkang Pharmaceutical [en.hengkangpharm.cn]

- 2. 2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine [myskinrecipes.com]

- 3. Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Ethylthio)pyrimidine-4,5,6-triamine

Abstract

This technical guide provides a comprehensive overview of the known and anticipated physicochemical properties of 2-(Ethylthio)pyrimidine-4,5,6-triamine (CAS No. 73000-30-3). While extensive experimental data for this specific molecule is not widely available in public literature, this document serves as a vital resource for researchers, scientists, and drug development professionals by consolidating fundamental information, predicting key properties based on its chemical structure, and detailing robust experimental protocols for its full characterization. The guide is structured to offer both theoretical insights and practical methodologies, ensuring scientific integrity and empowering further research and application of this compound.

Introduction

This compound is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a cornerstone in numerous biologically active molecules, and the strategic placement of amino and ethylthio groups suggests a potential for diverse pharmacological activities. A thorough understanding of its physicochemical properties is paramount for its application in drug development, influencing formulation, pharmacokinetics, and pharmacodynamics.

This guide addresses the current information gap by providing a structured analysis of the molecule's expected characteristics and the established methodologies for their empirical determination.

Molecular Structure and Chemical Identity

The foundational aspect of understanding any chemical entity is its structure. The molecular structure of this compound dictates its reactivity, polarity, and intermolecular interactions.

-

Molecular Formula: C₆H₁₁N₅S

-

Molecular Weight: 185.25 g/mol [1]

-

IUPAC Name: 2-(Ethylsulfanyl)pyrimidine-4,5,6-triamine

-

Canonical SMILES: CCSC1=NC(=C(C(=N1)N)N)N

-

InChI Key: UJQPJAJZBUCJIB-UHFFFAOYSA-N[1]

2.1. Structural Diagram

Caption: 2D structure of this compound.

Known and Predicted Physicochemical Properties

This section summarizes the available and predicted physicochemical data for this compound.

| Property | Value / Prediction | Source / Method |

| Physical Form | Solid | [1] |

| Color | White to light yellow powder | [3] (based on similar aminopyrimidines) |

| Melting Point | Not experimentally determined. | See Protocol 4.1 |

| Boiling Point | Not experimentally determined; likely decomposes. | See Protocol 4.2 |

| Solubility | Predicted to be soluble in polar organic solvents. | See Protocol 4.3 |

| pKa (predicted) | Basic pKa ~4-5 (pyrimidine nitrogens), ~6-7 (amino groups) | Computational prediction (e.g., ACD/Labs, ChemAxon) |

| LogP (predicted) | ~0.5 - 1.5 | Computational prediction (e.g., XLogP3) |

Experimental Protocols for Physicochemical Characterization

Given the scarcity of experimental data, the following protocols are provided as a guide for researchers to determine the key physicochemical properties of this compound.

Determination of Melting Point

The melting point is a crucial indicator of purity.[4]

Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[5]

-

Apparatus: Use a calibrated digital melting point apparatus (e.g., Mel-Temp).

-

Measurement:

-

Perform a rapid preliminary heating to determine an approximate melting range.

-

Allow the apparatus to cool.

-

With a fresh sample, heat at a rate of 1-2 °C per minute when approaching the approximate melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten. This range represents the melting point.

Caption: Workflow for melting point determination.

Determination of Boiling Point

Due to the presence of multiple amine groups, it is highly probable that this compound will decompose at elevated temperatures before boiling. Thermogravimetric Analysis (TGA) is recommended to determine the decomposition temperature.

Protocol (TGA):

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample: Place a small, accurately weighed amount of the sample (5-10 mg) in the TGA pan.

-

Conditions: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a temperature range (e.g., 25 °C to 400 °C).

-

Analysis: The decomposition temperature is identified as the onset temperature of significant mass loss in the TGA curve.

Solubility Profile

Determining solubility in various solvents is critical for formulation and analytical method development.[6]

Protocol (Kinetic Solubility):

-

Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

-

Aqueous Buffer Addition: Add the DMSO solutions to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and mix.

-

Precipitation Detection: Observe for the formation of a precipitate. This can be done visually or, more quantitatively, using nephelometry.

-

Quantification: The highest concentration that does not show precipitation is the kinetic solubility.

Sources

Determining the Solubility of 2-(Ethylthio)pyrimidine-4,5,6-triamine in DMSO: A Technical Guide for Researchers

Introduction

In the landscape of modern drug discovery and chemical biology, understanding the solubility of a compound in a suitable solvent is a critical first step. This guide provides an in-depth technical overview focused on 2-(Ethylthio)pyrimidine-4,5,6-triamine and its solubility in dimethyl sulfoxide (DMSO), a widely used solvent in preclinical research. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including potential roles as anti-inflammatory, antimicrobial, and anticancer agents.[1][2] For researchers working with this compound, establishing a clear protocol for its dissolution in DMSO is fundamental for the preparation of stock solutions for high-throughput screening, cell-based assays, and other experimental workflows.

This document will delve into the physicochemical properties of both this compound and DMSO, provide a theoretical framework for their interaction, and present a detailed experimental protocol for accurately determining solubility. The methodologies described herein are designed to be robust and reproducible, ensuring the integrity of downstream experimental data.

Physicochemical Profile: A Tale of Two Molecules

The solubility of a compound is governed by the interplay of its own physical and chemical properties with those of the solvent. A closer look at the structures of this compound and DMSO reveals key features that influence their miscibility.

This compound: A Multifunctional Scaffold

-

Pyrimidine Core: The pyrimidine ring is a heterocyclic aromatic compound containing two nitrogen atoms. The presence of these nitrogen atoms, along with the additional amino groups, provides sites for hydrogen bonding.

-

Amino Groups (-NH2): The three amino groups at positions 4, 5, and 6 are significant contributors to the molecule's polarity and are capable of acting as both hydrogen bond donors and acceptors.

-

Ethylthio Group (-S-CH2CH3): The ethylthio group introduces a degree of lipophilicity to the molecule, which can influence its interaction with non-polar solvents. However, the sulfur atom can also participate in dipole-dipole interactions.

The combination of a polar, hydrogen-bonding pyrimidine core with multiple amino groups suggests that this compound is a polar molecule.

Dimethyl Sulfoxide (DMSO): The Universal Solvent

DMSO, with the chemical formula (CH₃)₂SO, is a highly polar aprotic solvent.[3][4] Its exceptional solvating power for a wide range of polar and nonpolar compounds has made it an indispensable tool in chemical and biological research.[3][4][5]

Key properties of DMSO that contribute to its efficacy as a solvent include:

-

Polarity: The sulfoxide group (S=O) has a significant dipole moment, making DMSO a highly polar molecule.[6]

-

Aprotic Nature: DMSO does not have any acidic protons, meaning it does not act as a hydrogen bond donor. However, the oxygen atom in the sulfoxide group is a strong hydrogen bond acceptor.

-

Miscibility: DMSO is miscible with water and a broad array of organic solvents.[4][5][7]

-

High Boiling Point: With a boiling point of 189 °C, DMSO has low volatility, which is advantageous for sample handling and storage.[4]

Theoretical Considerations: The "Like Dissolves Like" Principle in Action

The adage "like dissolves like" is a fundamental principle in predicting solubility. It posits that substances with similar intermolecular forces are more likely to be soluble in one another. In the case of this compound and DMSO, the primary intermolecular forces at play are:

-

Hydrogen Bonding: The numerous amino groups on the pyrimidine derivative can act as hydrogen bond donors, forming strong hydrogen bonds with the oxygen atom of the DMSO molecule, which is a potent hydrogen bond acceptor.

-

Dipole-Dipole Interactions: Both molecules are polar and will engage in dipole-dipole interactions.

Given the highly polar nature of both the solute and the solvent, and the potential for strong hydrogen bonding, it is theoretically expected that this compound will exhibit good solubility in DMSO.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol provides a reliable method for determining the solubility of this compound in DMSO. This method is based on the principle of preparing a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (solid)

-

Anhydrous DMSO

-

Analytical balance

-

Vortex mixer

-

Sonicator (water bath)

-

Thermostatic shaker or incubator

-

Microcentrifuge

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound in DMSO.

Detailed Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound into a suitable vial. The exact amount should be more than what is expected to dissolve.

-

Add a precise volume of anhydrous DMSO to the vial.

-

Tightly cap the vial to prevent the hygroscopic DMSO from absorbing atmospheric moisture.[8]

-

-

Dissolution and Equilibration:

-

Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.[8]

-

If solid material is still visible, sonicate the vial in a water bath for 10-15 minutes. Gentle warming (e.g., to 37°C) can be applied, but caution is advised as heat can degrade some compounds.[8][9]

-

Place the vial in a thermostatic shaker or incubator set to a constant temperature (e.g., 25°C) and allow it to equilibrate for at least 24 hours. This ensures that the solution reaches a true thermodynamic equilibrium.

-

-

Separation of the Saturated Supernatant:

-

After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

-

Carefully aspirate the clear supernatant, which is the saturated solution, without disturbing the solid pellet.

-

-

Quantification of the Dissolved Compound:

-

Prepare a series of accurate dilutions of the saturated supernatant in fresh DMSO.

-

Analyze the diluted samples using a validated analytical method such as HPLC or UV-Vis spectroscopy. A standard curve prepared with known concentrations of this compound in DMSO is essential for accurate quantification.

-

Calculate the concentration of the original saturated solution based on the dilution factor. This concentration represents the solubility of the compound in DMSO at the specified temperature.

-

Data Interpretation and Reporting

The solubility of this compound in DMSO should be reported in standard units such as milligrams per milliliter (mg/mL) or millimoles per liter (mM). It is crucial to also state the temperature at which the solubility was determined, as solubility is temperature-dependent.

Table 1: Example of Solubility Data Reporting

| Compound | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| This compound | DMSO | 25 | Experimental Value | Calculated Value |

Conclusion

While a specific, publicly available value for the solubility of this compound in DMSO is not currently documented, a thorough understanding of the physicochemical properties of both the compound and the solvent allows for a strong theoretical prediction of good solubility. The detailed experimental protocol provided in this guide offers a robust framework for researchers to empirically determine this critical parameter. By following these steps, scientists and drug development professionals can ensure the preparation of accurate and reliable stock solutions, thereby enhancing the quality and reproducibility of their research findings.

References

- BenchChem. (n.d.). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dimethyl Sulfoxide (DMSO): A Versatile Polar Aprotic Solvent for Industrial and Pharmaceutical Applications.

- Wasvary, J. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Quora.

- Wikipedia. (n.d.). Dimethyl sulfoxide.

- Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices.

- PubChem. (n.d.). Dimethyl Sulfoxide.

- Balakin, K. V., Ivanenkov, Y. A., Skorenko, A. V., Nikolsky, Y. V., Savchuk, N. P., & Ivashchenko, A. A. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of biomolecular screening, 9(1), 22–31.

- Laktionov, P., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3226.

- Balakin, K., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22-31.

- BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.

- Sigma-Aldrich. (n.d.). VU0238429 DMSO = 20mg/mL 1160247-92-6.

- CHIRALEN. (n.d.). This compound.

- Cheméo. (n.d.). Chemical Properties of Pyrimidine, 2-(methylthio)- (CAS 823-09-6).

- Singh, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 228-231.

- Sigma-Aldrich. (n.d.). This compound.

- Gürsoy, E. A., & Karali, N. (2005). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Mini reviews in medicinal chemistry, 5(8), 749–758.

- PubChem. (n.d.). 2-(1-((2-Fluorophenyl)methyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)-4,5,6-pyrimidinetriamine.

- Saunders, J., et al. (1998). Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. Journal of medicinal chemistry, 41(26), 5136–5151.

- Der Pharma Chemica. (2015). Synthesis and characterization of pyrimidine bearing 1,2,4-triazole derivatives and their potential antibacterial action. Der Pharma Chemica, 7(1), 163-170.

- Sławiński, J., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3169.

- Berlinghieri, M. C., et al. (2007). Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? Neurochemistry international, 50(4), 624–629.

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmtech.com [pharmtech.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-(Ethylthio)pyrimidine-4,5,6-triamine: Structural Analogs and Derivatives in Drug Discovery

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Among these, the 2-(ethylthio)pyrimidine-4,5,6-triamine core and its derivatives have emerged as a versatile platform for the development of targeted therapeutics. This technical guide provides a comprehensive overview of this chemical space, intended for researchers, scientists, and drug development professionals. We will delve into the synthesis, structure-activity relationships (SAR), and therapeutic applications of these compounds, with a particular focus on their roles as kinase inhibitors and antiviral agents. Detailed experimental protocols and data are provided to facilitate further research and development in this promising area.

Introduction: The Prominence of the Pyrimidine Scaffold

The pyrimidine ring system is a fundamental heterocyclic motif found in nature as an integral component of nucleic acids (cytosine, thymine, and uracil) and various cofactors.[1] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the discovery of novel therapeutic agents with a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2] The this compound core, characterized by a substituted thioether at the 2-position and three amino groups at the 4, 5, and 6-positions, offers a unique combination of hydrogen bond donors and acceptors, as well as a lipophilic thioether group that can be readily modified. This structural versatility allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for drug design.

Synthetic Strategies for 2-(Alkylthio)pyrimidine Derivatives

The synthesis of 2-(alkylthio)pyrimidine derivatives can be achieved through several established synthetic routes. A common and efficient method involves the condensation of a β-ketoester with an S-alkylisothiourea. This one-pot approach offers good to excellent yields under mild reaction conditions and demonstrates broad functional group tolerance.[3]

General Synthesis of 4-Pyrimidone-2-thioethers

A versatile and widely used method for the synthesis of 4-pyrimidone-2-thioethers involves the condensation of S-alkylisothioureas with β-ketoesters.[3] This reaction proceeds through a sequential base- and acid-mediated condensation.

Experimental Protocol: One-pot Synthesis of 4-Pyrimidone-2-thioethers [3]

-

Reaction Setup: To a solution of a β-ketoester (1.0 equiv) and an S-alkylisothiourea salt (1.1 equiv) in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide, 1.2 equiv) at room temperature.

-

Reaction Progression: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Acidification: Upon completion, carefully add an acid (e.g., acetic acid or hydrochloric acid) to neutralize the reaction mixture and catalyze the cyclization.

-

Workup and Purification: The product can be isolated by filtration if it precipitates, or by extraction with an organic solvent. Further purification can be achieved by recrystallization or column chromatography.

This protocol's utility has been demonstrated in the large-scale synthesis of key intermediates for drugs like adagrasib.[3]

Synthesis of 2-Alkylthio-6-benzylpyrimidin-4(3H)-ones

For the synthesis of more complex derivatives, such as those with a benzyl group at the 6-position, a multi-step approach is often employed.

Experimental Protocol: Synthesis of 5-Allyl-6-benzyl-2-(alkylthio)pyrimidin-4(3H)-ones [4]

-

Synthesis of the Thiourea Precursor: Condense an appropriate β-ketoester with thiourea in the presence of a base like sodium ethoxide to form the corresponding 2-thioxopyrimidin-4(1H)-one.

-

S-Alkylation: React the 2-thioxopyrimidin-4(1H)-one with an appropriate alkyl halide (e.g., ethyl iodide, isobutyl bromide) in the presence of a base (e.g., potassium carbonate) in a solvent like DMF to introduce the alkylthio group at the 2-position.

-

Purification: The final product is purified using standard techniques such as column chromatography. The structure and purity are confirmed by 1H NMR, 13C NMR, and mass spectrometry.[4]

Therapeutic Applications and Structure-Activity Relationships (SAR)

Derivatives of the this compound core have shown significant promise in two primary therapeutic areas: oncology, as kinase inhibitors, and virology, as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Kinase Inhibition: Targeting Uncontrolled Cell Proliferation

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers.[5] The pyrimidine scaffold is an excellent starting point for designing kinase inhibitors as it can mimic the adenine ring of ATP, the natural substrate for kinases, and form key hydrogen bonds in the ATP-binding pocket.[6]

Structure-Activity Relationship (SAR) for Kinase Inhibitors:

-

2-Position (Thioether Linkage): The nature of the alkyl or aryl group attached to the sulfur atom significantly influences potency and selectivity. Lipophilic groups are often favored for hydrophobic interactions within the kinase active site. The ethylthio group provides a good balance of lipophilicity and flexibility.

-

4- and 6-Positions (Amino Groups): These amino groups are critical for forming hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.[7] Modifications at these positions can modulate selectivity for different kinase families.

-

5-Position: Substitution at the 5-position can enhance potency and influence the selectivity profile by interacting with the gatekeeper residue of the kinase binding pocket.[7]

Quantitative Data for Representative Pyrimidine-Based Kinase Inhibitors:

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Thienopyrimidines | VEGFR-2 | <10 | [8] |

| Pyrrolo[2,3-d]pyrimidines | EGFR | 79 | [9] |

| Pyrrolo[2,3-d]pyrimidines | Her2 | 40 | [9] |

| Pyrrolo[2,3-d]pyrimidines | VEGFR2 | 136 | [9] |

| 2,4-Diaminopyrimidines | Aurora A | 7.1 | [10] |

| 2,4-Diaminopyrimidines | Aurora B | 25.7 | [10] |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora A | 8.0 (Ki) | [10] |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora B | 9.2 (Ki) | [10] |

Experimental Protocol: In Vitro Kinase Inhibition Assay [11]

-

Assay Setup: Prepare a reaction mixture containing the purified recombinant kinase, a specific substrate peptide, and the test compound at various concentrations in a suitable kinase assay buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays (scintillation counting) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway Visualization

Caption: Simplified MAPK/ERK signaling pathway and the inhibitory action of pyrimidine derivatives.

Antiviral Activity: Combating Viral Replication

The structural diversity of pyrimidine derivatives has also been leveraged to develop potent antiviral agents.[12] Specifically, 2-(alkylthio)pyrimidine analogs have been identified as effective non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the human immunodeficiency virus type 1 (HIV-1).[13][14]

Mechanism of Action of NNRTIs:

NNRTIs bind to an allosteric pocket on the HIV-1 reverse transcriptase, an enzyme crucial for the replication of the viral genome. This binding induces a conformational change in the enzyme, leading to the inhibition of its polymerase activity.

Structure-Activity Relationship (SAR) for Anti-HIV-1 Activity:

-

2-Alkylthio Side Chain: The size and nature of the alkyl group at this position are critical for activity. For instance, in a series of 5-alkyl-2-(alkylthio)-6-(2,6-difluorobenzyl)-3,4-dihydropyrimidin-4(3H)-ones (S-DABOs), a c-pentylthio group was found to be optimal for anti-HIV-1 activity.[13]

-

5-Position: Alkyl substitution at the 5-position, such as a methyl group (thymine analog), generally leads to higher potency compared to an unsubstituted uracil analog.[13]

-

4-Amino Group: The presence and nature of the substituent at the 4-position can significantly impact the hydrogen bonding interactions with the Lys101 residue in the NNRTI binding pocket, which is crucial for potent inhibitory activity.[14]

Quantitative Data for Representative 2-(Alkylthio)pyrimidine Anti-HIV-1 Agents:

| Compound Series | R Group at C5 | X Group at C2 | EC50 (nM) | CC50 (µM) | SI | Reference |

| S-DABOs | Me | c-pentyl | 6 | >200 | >33333 | [13] |

| S-DABOs | Me | i-Pr | 10 | >200 | >20000 | [13] |

| S-DABOs | H | c-pentyl | 80 | >200 | >2500 | [13] |

Experimental Workflow Visualization

Caption: A typical workflow for the synthesis and in vitro screening of novel antiviral compounds.

Future Perspectives and Conclusion

The this compound scaffold and its derivatives continue to be a highly valuable platform in the quest for novel therapeutics. The synthetic accessibility and the potential for diverse substitutions at multiple positions allow for the generation of large and focused chemical libraries for high-throughput screening. Future research in this area will likely focus on:

-

Multi-target Kinase Inhibitors: Designing derivatives that can simultaneously inhibit multiple kinases involved in cancer progression to overcome drug resistance.[5]

-

Novel Antiviral Agents: Exploring the activity of these compounds against other viral targets and emerging viral threats.

-

Improving Pharmacokinetic Properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

References

- Mai, A., Artico, M., Sbardella, G., Massa, S., Novellino, E., Greco, G., & De Martino, G. (2000). Structure-based design, synthesis, and biological evaluation of conformationally restricted novel 2-alkylthio-6-[1-(2,6-difluorophenyl)alkyl]-3,4-dihydro-5-alkylpyrimidin-4(3H)-ones as non-nucleoside inhibitors of HIV-1 reverse transcriptase. Journal of Medicinal Chemistry, 43(1), 107-118.

- Gao, P., Yuan, Z., & Zhang, X. (2010). Synthesis and biological evaluation of novel 2-arylalkylthio-4-amino-6-benzyl pyrimidines as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(9), 3003-3005.

- Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, S. A. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(15), 5789.

- Hassan, A., Kim, J., & Park, H. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163.

- Kubo, K., Shimizu, T., Ohsuki, S., Takeda, S., Kato, M., & Yoshitake, M. (2005). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry, 13(11), 3851-3866.

- Sondhi, S. M., Singh, N., Kumar, A., Lozach, O., & Meijer, L. (2005). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry, 13(9), 3185-3195.

- Bhat, G. A., & Wani, M. Y. (2021). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 26(16), 4995.

- Voskoboynik, O. Y., Kolomoets, O. S., & Kovalenko, S. I. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256-272.

- El-Emam, A. A., Massoud, M. A. M., El-Bendary, E. R., & El-Sayed, M. A. (2004). Synthesis of Certain 6-(Arylthio)uracils and Related Derivatives as Potential Antiviral Agents. Bulletin of the Korean Chemical Society, 25(7), 991-996.

- Navrotskii, M. B., et al. (2003). Synthesis, Antiviral and Cytotoxic Activity of 2-(Alkylthio)-6-benzhydryl-4(3H)-pyrimidinones. Pharmaceutical Chemistry Journal, 37(9), 472-474.

- Ghorab, M. M., Al-Said, M. S., El-Gazzar, M. G., & El-Gendy, M. A. (2023). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Mini-Reviews in Medicinal Chemistry, 23(1), 106-124.

- Bryan, M. C., Miller, A. B., Andrews, K. L., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11956-11979.

- Rashad, A. E., Hegab, M. I., Abdel-Megeid, R. E., Micky, J. A., & Abdel-Megeid, F. M. E. (2008). Synthesis and Biological Evaluation of 2-Thioxopyrimidin-4(1H)-one Derivatives as Potential Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. Archiv der Pharmazie, 341(11), 711-717.

- Hennequin, L. F., Allen, J., Breed, J., Curwen, J., Fennell, M., Green, T. P., ... & Thomas, A. P. (2002). Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 45(6), 1300-1312.

- Chen, C. H., Lee, C. Y., & Chen, Y. L. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Molecules, 25(18), 4193.

- Chen, F., & Li, B. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14(1), 1-5.

- El-Emam, A. A., et al. (2004). Synthesis of Certain 6-(Arylthio)uracils and Related Derivatives as Potential Antiviral Agents. Bulletin of the Korean Chemical Society, 25(7), 991-996.

- Bavetsias, V., Large, J. M., O'Donovan, A., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4336-4351.

- Wang, Z., Liu, Y., & Zhang, Y. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 12(9), 1438-1455.

- Shipman, C., Smith, S. H., Drach, J. C., & Klayman, D. L. (1976). Antiviral Activity of 2-Acetylpyridine Thiosemicarbazones Against Herpes Simplex Virus. Antimicrobial Agents and Chemotherapy, 10(4), 682-685.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of 2-Thioxopyrimidin-4(1H)-one Derivatives as Potential Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-based design, synthesis, and biological evaluation of conformationally restricted novel 2-alkylthio-6-[1-(2,6-difluorophenyl)alkyl]-3,4-dihydro-5-alkylpyrimidin-4(3H)-ones as non-nucleoside inhibitors of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of novel 2-arylalkylthio-4-amino-6-benzyl pyrimidines as potent HIV-1 non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(Ethylthio)pyrimidine-4,5,6-triamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Isomeric Considerations

It is crucial to consider the potential for tautomerism in aminopyrimidines, which can influence the observed spectroscopic data. The amine groups on the pyrimidine ring can exist in equilibrium with their imine tautomers. The predominant tautomer will depend on factors such as the solvent and temperature. This guide will focus on the triamine tautomer, which is generally the most stable form.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For 2-(Ethylthio)pyrimidine-4,5,6-triamine, Electron Ionization (EI) is a suitable method for generating a mass spectrum.

Predicted Mass Spectrum and Fragmentation Pathways

The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺˙) at m/z 185, corresponding to its molecular weight. The fragmentation pattern will likely be influenced by the stability of the pyrimidine ring and the nature of its substituents. Common fragmentation pathways for substituted pyrimidines involve the loss of small neutral molecules or radicals from the substituent groups, followed by the characteristic cleavage of the pyrimidine ring itself.[1][2]

A probable fragmentation pathway for this compound is initiated by the loss of an ethyl radical from the ethylthio group, leading to a stable thionium ion. Subsequent fragmentation may involve the loss of ammonia or cyanamide from the amine substituents, followed by ring cleavage.

Table of Predicted Major Mass Fragments

| m/z | Predicted Fragment Ion | Notes |

| 185 | [C₆H₁₁N₅S]⁺˙ | Molecular Ion (M⁺˙) |

| 156 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 129 | [M - C₂H₅ - HCN]⁺ | Subsequent loss of hydrogen cyanide |

| 113 | [M - C₂H₅ - NH₃]⁺ | Subsequent loss of ammonia |

| 102 | [C₄H₄N₃S]⁺ | Fragment from ring cleavage |

| 71 | [C₃H₅N₂]⁺ | Fragment from ring cleavage |

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A small amount of solid this compound is introduced into the mass spectrometer via a direct insertion probe.

-

Instrument Parameters:

-

Ionization Method: Electron Ionization (EI).[1]

-

Electron Energy: 70 eV.[1] This is a standard energy that provides reproducible fragmentation patterns.

-

Ion Source Temperature: Approximately 200°C to ensure sample volatilization.[1]

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

-

Data Acquisition: The mass spectrum is acquired over a suitable mass range (e.g., m/z 50-300).

Visualization of Predicted Fragmentation

Caption: Predicted EI-MS fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine groups, the C-N bonds, the C-S bond of the ethylthio group, and the pyrimidine ring vibrations.

Predicted Infrared Absorption Bands

The presence of three primary amine groups will give rise to N-H stretching vibrations in the region of 3500-3300 cm⁻¹.[3] Specifically, primary amines typically show two bands in this region corresponding to asymmetric and symmetric stretching modes.[4] The N-H bending vibrations are expected around 1650-1580 cm⁻¹.[4] The C-N stretching vibrations of the aromatic amine will likely appear in the 1335-1250 cm⁻¹ region.[4] The pyrimidine ring will exhibit characteristic stretching vibrations in the 1600-1400 cm⁻¹ range. The C-S stretching vibration is typically weak and falls in the 800-600 cm⁻¹ region.

Table of Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3500 - 3300 | Medium | N-H stretching (primary amines) |

| 2970 - 2850 | Medium | C-H stretching (aliphatic - ethyl group) |

| 1650 - 1580 | Strong | N-H bending (primary amines) |

| 1600 - 1400 | Strong | C=C and C=N stretching (pyrimidine ring) |

| 1335 - 1250 | Medium | C-N stretching (aromatic amine) |

| 1250 - 1020 | Medium-Weak | C-N stretching (aliphatic amine character) |

| 800 - 600 | Weak | C-S stretching |

Experimental Protocol for Solid-State IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Sample Preparation (Thin Film Method):

-

Data Acquisition:

-

Place the KBr pellet or salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample holder (or a pure KBr pellet) to subtract from the sample spectrum.

-

Visualization of Functional Group Correlations in IR Spectroscopy

Caption: Correlation of functional groups in this compound with their predicted IR absorption regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide valuable information about the connectivity and chemical environment of the atoms in this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the protons of the ethyl group and the amine groups. The chemical shifts of the amine protons can be broad and may vary with solvent and concentration due to hydrogen bonding and exchange.[3] The ethyl group should exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons due to coupling with each other.

Table of Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.0 - 7.0 | Broad singlet | 6H | -NH₂ (protons of the three amine groups) |

| ~ 2.9 - 3.1 | Quartet | 2H | -S-CH₂-CH₃ |

| ~ 1.2 - 1.4 | Triplet | 3H | -S-CH₂-CH₃ |

Note: The chemical shifts of amine protons are highly variable and may exchange with residual water in the solvent. Adding a drop of D₂O to the NMR tube will cause the amine proton signals to disappear, which can be a useful diagnostic tool.[3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for the six carbon atoms in the molecule. The pyrimidine ring carbons will appear in the aromatic region, with their chemical shifts influenced by the electron-donating amine groups and the electron-withdrawing thioether group. The carbons of the ethyl group will appear in the aliphatic region.

Table of Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 165 | C2 (attached to -SEt and two nitrogens) |

| ~ 150 - 155 | C4/C6 (attached to -NH₂) |

| ~ 95 - 105 | C5 (between two amine groups) |

| ~ 25 - 30 | -S-CH₂-CH₃ |

| ~ 14 - 16 | -S-CH₂-CH₃ |

Experimental Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as aminopyrimidines are often soluble in it) in a 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Parameters:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire the spectrum using a standard pulse sequence.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

-

Data Processing:

-

Fourier transform the raw data.

-

Phase and baseline correct the spectra.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the chemical shifts to the solvent peak or TMS.

-

Visualization of Predicted ¹H and ¹³C NMR Chemical Shifts

Caption: Molecular structure of this compound with predicted ¹H and ¹³C NMR chemical shifts.

Synthesis Context and Potential Impurities

A plausible synthetic route to this compound involves the reaction of a corresponding diaminodicyanoethene with S-ethylisothiouronium bromide. Alternatively, it could be synthesized from a pre-formed pyrimidine ring by introducing the ethylthio and amine functionalities. Knowledge of the synthetic route is crucial for identifying potential impurities in the spectroscopic data, such as starting materials, reagents, or side-products. For instance, the presence of unreacted starting materials or over-alkylated products could be detected by careful analysis of the NMR and mass spectra.

References

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy, 34(5), 10-21. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

- Sharma, P., et al. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 434-438.

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Link]

- Ali, T. E., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

-

ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. [Link]

- Rukmani, S., & Umashankari, S. (2015). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Indian Journal of Science and Technology, 8(32).

-

NIST. (n.d.). 4-Aminopyrimidine. NIST Chemistry WebBook. [Link]

- Sharma, P., et al. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 434-438.

-

UCLA. (n.d.). IR Spectroscopy Tutorial: Amines. Web.chem.ucla.edu. [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]

- Abbott, M. J., et al. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 57(11), 1079-1083.

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

-

Scribd. (n.d.). IR Sample Preparation Techniques. [Link]

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

- Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.

-

YouTube. (2023). How to Predict NMR in ChemDraw. [Link]

-

Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

Ali, T. E., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. [Link]

-

ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]

-

ResearchGate. (n.d.). Fragmentation of Pyrimidine. [Link]

- PubMed. (2010). Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). Magnetic Resonance in Chemistry, 48(10), 791-800.

-

Scribd. (n.d.). Predict 13C Carbon NMR Spectra. [Link]

-

Cheminfo.org. (n.d.). Predict 13C NMR spectra. [Link]

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activities of Pyrimidine-Triamine Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the diverse biological activities of pyrimidine-triamine compounds, a class of molecules that has garnered significant attention in medicinal chemistry. We will delve into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential. This document is designed to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics.

Introduction: The Pyrimidine-Triamine Core - A Privileged Structure in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic scaffold found in the building blocks of life, namely the nucleobases of DNA and RNA.[1] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the development of a wide array of therapeutic agents. Among these, the pyrimidine-triamine scaffold, characterized by a pyrimidine ring substituted with three amino groups, has emerged as a particularly "privileged" structure. This designation stems from its ability to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[2] These activities range from anticancer and antimicrobial to anti-inflammatory and kinase inhibition, making this class of compounds a focal point of intensive research.[1][3]

The strategic placement of amino groups on the pyrimidine core allows for a diverse array of intermolecular interactions, including hydrogen bonding, which is crucial for binding to the active sites of enzymes and receptors. Furthermore, the amino substituents provide convenient handles for synthetic modification, enabling the generation of large libraries of analogues for structure-activity relationship (SAR) studies. This guide will navigate the key biological activities of pyrimidine-triamine compounds, providing both a theoretical framework and practical insights into their evaluation.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

The fight against cancer has been a major driving force in the exploration of pyrimidine-triamine derivatives. These compounds have demonstrated significant potential in inhibiting the growth of various cancer cell lines through diverse mechanisms of action.[4]

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of pyrimidine-triamine compounds are often attributed to their ability to interfere with critical cellular processes essential for tumor growth and survival.

-

Kinase Inhibition: A predominant mechanism of action for many anticancer pyrimidine-triamines is the inhibition of protein kinases.[5] Kinases are a large family of enzymes that play a pivotal role in cell signaling pathways, regulating processes such as cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Pyrimidine-triamine scaffolds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the transfer of a phosphate group to their substrates.[6] This disruption of signaling cascades can halt the uncontrolled cell division characteristic of cancer. For instance, various pyrimidine derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in non-small cell lung cancer.[7][8]

-

Dihydrofolate Reductase (DHFR) Inhibition: Another well-established anticancer mechanism for pyrimidine-triamine compounds is the inhibition of dihydrofolate reductase (DHFR).[9] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines and thymidylate, which are vital for DNA replication and repair. By inhibiting DHFR, these compounds deplete the cellular pool of tetrahydrofolate, leading to the arrest of DNA synthesis and ultimately, cell death.[10] This mechanism is particularly effective against rapidly dividing cancer cells that have a high demand for DNA precursors. Trimethoprim, a well-known antibacterial agent, is a classic example of a diaminopyrimidine DHFR inhibitor.[9]

Signaling Pathway of DHFR Inhibition by Pyrimidine-Triamine Compounds

Caption: Inhibition of DHFR by pyrimidine-triamine compounds disrupts DNA synthesis.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyrimidine-triamine derivatives is highly dependent on the nature and position of the substituents on both the pyrimidine ring and the amino groups.

-

Substitutions on the Amino Groups: The nature of the substituents on the amino groups can significantly influence the compound's binding affinity and selectivity for its target. For instance, in the context of kinase inhibitors, bulky aromatic or heterocyclic groups attached to the amino functions can form crucial hydrophobic and pi-stacking interactions within the ATP-binding pocket of the kinase.[11]

-

Modifications of the Pyrimidine Core: Substitution at the C5 position of the pyrimidine ring has been shown to be a critical determinant of activity. The introduction of different functional groups at this position can modulate the electronic properties of the ring and influence its interaction with the target enzyme.

Experimental Evaluation of Anticancer Activity

A battery of in vitro assays is employed to assess the anticancer potential of newly synthesized pyrimidine-triamine compounds.

Table 1: Quantitative Data on Anticancer Activity of Representative Pyrimidine-Triamine Derivatives

| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | EGFR | A549 (Lung) | 0.054 | [7] |

| Compound 2 | EGFR | HOP-92 (Lung) | >100 | [7] |

| Compound 3 | VEGFR-2 | HCT-116 (Colon) | 0.136 | [12] |

| Compound 4 | CDK2 | MCF-7 (Breast) | 0.25 | [12] |

| Compound 5 | DHFR | L1210 (Leukemia) | 1.11 | [8] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay) [13]

This protocol outlines a standard procedure for determining the cytotoxic effects of pyrimidine-triamine compounds on cancer cell lines.

1. Cell Seeding:

- Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.

- Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

- Prepare serial dilutions of the pyrimidine-triamine compounds in the appropriate cell culture medium.

- Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

- Incubate for 48-72 hours.

3. MTT Addition:

- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

- Incubate for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

4. Formazan Solubilization:

- Carefully remove the medium.

- Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

- Measure the absorbance at 570 nm using a microplate reader.

- The absorbance is directly proportional to the number of viable cells.

6. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control.

- Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Experimental Workflow for Anticancer Activity Screening

Caption: A typical workflow for screening pyrimidine-triamine compounds for anticancer activity.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance is a pressing global health challenge, necessitating the discovery of new antibacterial and antifungal agents. Pyrimidine-triamine derivatives have shown considerable promise in this area, exhibiting activity against a range of pathogenic microorganisms.[14]

Mechanism of Action: Disrupting Essential Microbial Pathways

Similar to their anticancer activity, the antimicrobial effects of pyrimidine-triamines often stem from the inhibition of essential enzymatic pathways in microorganisms.

-

Dihydrofolate Reductase (DHFR) Inhibition: As previously discussed, DHFR is a key enzyme in folate metabolism. Importantly, there are structural differences between microbial and human DHFR, which can be exploited to achieve selective toxicity.[9] Pyrimidine-triamine compounds like trimethoprim are highly selective inhibitors of bacterial DHFR, leading to the depletion of tetrahydrofolate and the subsequent inhibition of DNA, RNA, and protein synthesis in bacteria.[15]

-

Other Potential Targets: Research suggests that pyrimidine-triamines may also exert their antimicrobial effects through other mechanisms, such as disrupting cell wall synthesis or interfering with other metabolic pathways unique to microorganisms.

Experimental Evaluation of Antimicrobial Activity

Standard microbiological assays are used to determine the antimicrobial efficacy of pyrimidine-triamine compounds.[16]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [17]

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Inoculum:

- Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

2. Preparation of Compound Dilutions:

- Prepare serial twofold dilutions of the pyrimidine-triamine compound in a 96-well microtiter plate containing broth medium.

3. Inoculation:

- Inoculate each well with the standardized microbial suspension.

- Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

4. Incubation:

- Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

5. Determination of MIC:

- Visually inspect the wells for turbidity.

- The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is implicated in a wide range of diseases, including autoimmune disorders, cardiovascular diseases, and cancer. Pyrimidine-triamine derivatives have emerged as potential anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[18]

Mechanism of Action: Taming the Inflammatory Cascade

-

Caspase-1 Inhibition: Caspase-1 is a key enzyme in the inflammasome pathway, responsible for the processing and activation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. Triaminopyrimidines have been identified as potent, allosteric inhibitors of caspase-1, thereby dampening the inflammatory response.[2]

-

Cyclooxygenase (COX) Inhibition: Some pyrimidine derivatives exhibit inhibitory activity against cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key enzyme in the production of pro-inflammatory prostaglandins.[10]

Signaling Pathway of Caspase-1 Inhibition

Caption: Pyrimidine-triamines can allosterically inhibit caspase-1, reducing inflammation.

Experimental Evaluation of Anti-inflammatory Activity

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages [18]

This in vitro assay assesses the ability of compounds to inhibit the production of pro-inflammatory cytokines.

1. Cell Culture:

- Culture macrophage-like cells (e.g., RAW 264.7) in appropriate medium.

2. Compound Treatment and Stimulation:

- Pre-treat the cells with various concentrations of the pyrimidine-triamine compound for 1-2 hours.

- Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

3. Supernatant Collection:

- After 24 hours of stimulation, collect the cell culture supernatants.

4. Cytokine Measurement:

- Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

5. Data Analysis:

- Calculate the percentage of cytokine inhibition compared to the LPS-stimulated control.

- Determine the IC50 value for the inhibition of each cytokine.

Pharmacokinetics and Drug Development Considerations

While in vitro activity is a crucial first step, the therapeutic potential of a compound is ultimately determined by its in vivo behavior. Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of pyrimidine-triamine derivatives.[19][20]

Key PK parameters to evaluate include:

-

Bioavailability: The fraction of an administered dose that reaches the systemic circulation.[11]

-

Half-life: The time it takes for the concentration of the drug in the body to be reduced by half.[21]

-

Metabolic stability: The susceptibility of the compound to metabolism by liver enzymes (e.g., cytochrome P450s).[22]

Optimizing the PK profile of a lead compound is a critical aspect of drug development to ensure that it reaches its target in sufficient concentrations to exert a therapeutic effect while minimizing off-target toxicity.

Conclusion and Future Directions

The pyrimidine-triamine scaffold has proven to be a remarkably versatile platform for the discovery of novel therapeutic agents with a wide range of biological activities. Their success as anticancer, antimicrobial, and anti-inflammatory agents underscores the importance of this chemical class in medicinal chemistry.

Future research in this area will likely focus on:

-

Target-based drug design: Leveraging structural biology and computational modeling to design more potent and selective inhibitors for specific biological targets.

-

Exploration of novel biological activities: Investigating the potential of pyrimidine-triamine compounds in other therapeutic areas, such as neurodegenerative and cardiovascular diseases.

-

Development of drug delivery systems: Enhancing the pharmacokinetic properties and therapeutic efficacy of promising candidates through innovative formulation and delivery strategies.

The continued exploration of the chemical space around the pyrimidine-triamine core, coupled with a deeper understanding of their biological mechanisms, holds great promise for the development of the next generation of innovative medicines.

References

- BenchChem.

- BenchChem. Application Notes and Protocols for Testing Anticancer Activity of Pyrido[2,3-d]pyrimidines. Accessed January 7, 2026.

- BenchChem. Application Notes and Protocols for Novel Pyrimidine Derivatives with Anti-inflammatory Properties. Accessed January 7, 2026.

- Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals (Basel, Switzerland), 17(1), 104.

- Grice, S. F., et al. (2024). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. bioRxiv.

- BenchChem. The Anticancer Potential of Pyrimidine Derivatives: A Technical Guide. Accessed January 7, 2026.

- Cody, V., et al. (1981). Lipid-soluble diaminopyrimidine inhibitors of dihydrofolate reductase. NCI Monographs, (58), 131–135.

- El-Sayed, W. A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6629–6658.

- Baragaña, B., et al. (2015). Triaminopyrimidine is a fast-killing and long-acting antimalarial clinical candidate.

- Sławiński, J., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(8), 3825.

- BenchChem. Application Notes and Protocols for Pyrrolidinyl-Pyrimidine Derivatives as Chemical Probes in Kinase Research. Accessed January 7, 2026.

- El-Gamal, M. I., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules (Basel, Switzerland), 28(13), 5081.

- Ghorab, M. M., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296.

- El-Gendy, M. A., et al. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega.

- Kent, C. N., et al. (2024). Expansion of the Structure–Activity Relationship Profile of Triaminopyrimidines as Inhibitors of Caspase‐1. ChemMedChem.

- Abdel-Aziz, A. A. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(3), 1836–1850.

- Mangalagiu, I., et al. (1998). [Antimicrobial activity of some derivatives of pyrimidine]. Annales Pharmaceutiques Francaises, 56(4), 181–183.

- Schwalbe, R., et al. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press.

- El-Sayed, W. A., et al. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 15(3), 1882–1890.

- Enamine. ADMET and Pharmacokinetics. Accessed January 7, 2026.

- Hindler, J. F., & Stelling, J. (2007). Antimicrobial Susceptibility Testing Protocols. In Methods in Molecular Biology (Vol. 358). Humana Press.